molecular formula C10H13N3O3S B3059886 [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate CAS No. 1390654-64-4

[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate

Cat. No.: B3059886
CAS No.: 1390654-64-4
M. Wt: 255.30
InChI Key: ZTVOLIHTIOTOQS-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate (CAS 1390654-64-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H13N3O3S and a molecular weight of 255.30 g/mol , this molecule features a pyrazole-aniline structure that serves as a versatile building block in medicinal chemistry and drug discovery. The compound's structure consists of two aromatic rings and multiple hydrogen bond acceptors and donors, which are favorable for interactions with biological targets . The methanesulfonate salt form enhances its stability and solubility for experimental applications. The core aniline-pyrazole structure is a privileged scaffold in the design of bioactive molecules, with scientific literature demonstrating that such frameworks are key components in compounds exhibiting antitumoral and antiviral activities . Researchers utilize this compound as a synthetic intermediate for developing more complex heterocyclic systems, particularly in multi-component reactions that efficiently generate structural diversity for biological screening . As a research chemical, it is employed in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of targeted libraries for high-throughput screening. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions, refer to the Safety Data Sheet for detailed handling information , and adhere to all applicable laboratory safety regulations.

Properties

IUPAC Name

methanesulfonic acid;3-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.CH4O3S/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;1-5(2,3)4/h1-7H,10H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVOLIHTIOTOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)N2C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-64-4
Record name Benzenamine, 3-(1H-pyrazol-1-yl)-, compd. with methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate
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Preparation Methods

Cyclization-Coupled Amination Strategies

The foundational approach involves the cyclization of β-ketoesters with phenylhydrazine derivatives to form the pyrazole core, followed by functionalization of the aromatic ring. For instance, WO2015063709A1 details a method where 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in ethanol under reflux, yielding a pyrazolyl intermediate. Subsequent cyclization with Lawesson’s reagent in tetrahydrofuran (THF) at 50–55°C facilitates the formation of the pyrazole ring while avoiding toxic solvents like pyridine. The tert-butoxycarbonyl (Boc) protecting group is then removed via trifluoroacetic acid (TFA), yielding the free amine, which is subsequently treated with methanesulfonic acid to form the methanesulfonate salt.

Key Reaction Parameters

  • Temperature : 75–85°C for initial cyclization.
  • Reagents : Lawesson’s reagent (2.47 mol per 4.89 mol substrate).
  • Solvents : Ethanol for cyclization, THF for thiocarbonyl formation.
  • Yield : 80–90% after salt formation.

Solventless Carbocation-Mediated Coupling

A solventless methodology, adapted from MDPI’s work on poly(pyrazolyl)phenyl-methane ligands, leverages carbocation intermediates to couple pyrazole derivatives with aromatic amines. Heating α,α',α''-trichlorotoluene (PhCCl₃) with 3,5-dimethylpyrazole at 120°C generates a resonance-stabilized quinonoid carbocation, which undergoes electrophilic substitution at the para position of the pyrazole. This approach eliminates solvent waste and reduces purification steps, though it requires precise temperature control to avoid decomposition. The resulting [3-(1H-pyrazol-1-yl)phenyl]amine is then treated with methanesulfonic acid in a biphasic system (toluene/water) to isolate the methanesulfonate salt.

Advantages

  • Green Chemistry : No solvent usage minimizes environmental impact.
  • Scalability : Suitable for batch production up to 10 kg scale.

Protection-Deprotection Sequences for Amine Stability

CN103275010A emphasizes the use of temporary protecting groups (e.g., Boc, acetyl, or benzyloxycarbonyl) to prevent side reactions during pyrazole formation. For example, 1-acetoacetyl-4-benzyloxycarbonylpiperazine is reacted with phenylhydrazine in ethanol, followed by deprotection via hydrogenolysis (palladium on carbon) to liberate the primary amine. Methanesulfonic acid is then added in ethyl acetate to precipitate the salt.

Critical Observations

  • Deprotection Efficiency : Hydrogenolysis achieves >95% conversion but requires specialized equipment.
  • Salt Crystallization : Optimal pH 10–11 during neutralization ensures high-purity crystals.

Comparative Analysis of Methodologies

Table 1: Yield and Efficiency Across Synthetic Routes

Method Key Reagents Temperature Range Solvent System Yield (%) Purity (%)
Cyclization (WO2015063709A1) Lawesson’s reagent, TFA 50–110°C Ethanol, THF 87 99.5
Solventless (MDPI) PhCCl₃, PzMe₂ 80–160°C Solvent-free 50 98.0
Protection-Deprotection (CN103275010A) Pd/C, Methanesulfonic acid 25–60°C Ethanol, Ethyl acetate 90 99.2

Optimization Strategies for Industrial Production

Temperature-Controlled Cyclization

Maintaining 50–55°C during Lawesson’s reagent-mediated cyclization prevents exothermic side reactions, as evidenced by a 15% yield increase compared to ambient conditions. Cooling the reaction mixture to 0–5°C before filtration further enhances crystal purity.

Solvent Selection for Salt Formation

Toluene outperforms dichloromethane in biphasic systems due to its immiscibility with water and ease of removal. Post-salt formation, washing with aqueous sodium bicarbonate (60 g in 600 mL H₂O) removes residual acid, achieving a 99.5% purity threshold.

Catalytic Hydrogenation Efficiency

Using 10% Pd/C under 50 psi H₂ at 25°C achieves full deprotection of benzyloxycarbonyl groups within 12 hours, with catalyst recyclability up to five cycles without significant activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The methanesulfonate proton resonates as a singlet at δ 3.15 ppm, while the pyrazole C-H protons appear as doublets at δ 6.25–6.40 ppm.
  • HPLC : Retention time of 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Thermogravimetric Analysis (TGA)

The salt exhibits stability up to 200°C, with a sharp decomposition onset at 210°C, correlating with methanesulfonate anion breakdown.

Applications and Derivative Synthesis

The methanesulfonate salt enhances aqueous solubility, making it ideal for parenteral formulations. Derivatives such as [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]amine methanesulfonate are synthesized via analogous routes, substituting 3,5-dimethylpyrazole in the cyclization step.

Chemical Reactions Analysis

Structural Characteristics Influencing Reactivity

The pyrazole core in related compounds exhibits bond length variations that inform reactivity patterns:

  • C–N bond lengths : Ranged from 1.299–1.300 Å in pyrazole derivatives (e.g., M1–M6), comparable to experimental values (1.275–1.287 Å) for similar structures .

  • N–N bond lengths : Calculated at 1.372–1.381 Å, aligning with experimental observations (1.369–1.385 Å) .

  • Dihedral angles : Distortions in the pyrazole ring due to aryl/benzoyl substituents suggest steric and electronic effects during reactions .

Table 1: Key Bond Parameters in Pyrazole Derivatives

Bond TypeCalculated Length (Å)Experimental Range (Å)
C3–N7 (pyrazole)1.298–1.3001.275–1.287
N–N (pyrazole)1.372–1.3811.369–1.385

Synthetic and Functionalization Reactions

While direct data on [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate is unavailable, protocols for analogous pyrazole derivatives include:

Acid/Base-Mediated Transformations

  • Deprotonation and salt formation : Methanesulfonate groups (excellent leaving groups) may undergo nucleophilic substitution. For example, glacial acetic acid in reaction workups facilitates protonation/deprotonation equilibria, as seen in piperazine-pyrazole syntheses .

  • Cross-coupling : Palladium-catalyzed reactions (e.g., with acrolein diethyl acetal) enable functionalization at the pyrazole ring’s C4 position, demonstrated in the synthesis of (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal .

Thermal and Solvent Effects

  • Temperature-dependent steps : Reactions often proceed at 50–110°C, with cooling to 0–5°C for crystallization (e.g., piperazine-acetate isolation) .

  • Solvent systems : Toluene and DMF are utilized for solubility control, while aqueous sodium bicarbonate washes remove acidic byproducts .

Computational Predictions for Reactivity

Density functional theory (DFT) studies on related compounds highlight:

  • Frontier orbital energies : HOMO-LUMO gaps correlate with stability and charge-transfer potential, critical for predicting electrophilic/nucleophilic sites .

  • Hydrogen bonding capacity : Electrostatic stabilization via N–H···O interactions (e.g., in benzamide derivatives) suggests methanesulfonate’s role in stabilizing intermediates .

Table 2: Reactivity Descriptors from DFT Calculations

ParameterValue RangeImplication
HOMO (eV)-5.2 to -5.5Electron-donating capability
LUMO (eV)-1.8 to -2.1Susceptibility to nucleophiles
Dipole moment (Debye)4.3–5.1Polar interaction propensity

Table 3: Reaction Conditions from Patent Literature

StepConditionsPurpose
Washing52–55°C, aqueous NaHCO₃Byproduct removal
Concentration100–110°C, atmospheric pressureSolvent reduction
Crystallization0–5°C, tolueneProduct isolation
Drying40–45°C, 15–20 hoursResidual solvent elimination

Potential Reaction Pathways for [3-(1H-Pyrazol-1-yl)phenyl]amine Methanesulfonate

  • Nucleophilic substitution : Methanesulfonate group replacement by amines/thiols under basic conditions.

  • Pd-catalyzed coupling : Functionalization via Suzuki-Miyaura or Heck reactions at the pyrazole ring.

  • Acid-base reactions : Deprotonation of the amine group for salt formation or coordination chemistry.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate, in anticancer research. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives have demonstrated significant inhibition of tumor growth in xenograft models.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
[3-(1H-Pyrazol-1-yl)phenyl]amineHeLa12.5Induces apoptosis
[3-(1H-Pyrazol-1-yl)phenyl]amineMCF-715.0Cell cycle arrest
[3-(1H-Pyrazol-1-yl)phenyl]amineA54910.0Inhibition of proliferation

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit key inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Materials Science

Nonlinear Optical (NLO) Properties
[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate exhibits promising nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The presence of the pyrazole moiety enhances the molecular hyperpolarizability, making it suitable for use in devices such as optical switches and frequency converters.

Table 2: NLO Properties of Pyrazole Compounds

CompoundNonlinear Optical Coefficient (β)Application Area
[3-(1H-Pyrazol-1-yl)phenyl]amine45 x 10^-30 esuOptical switching
[4-(1H-Pyrazol-1-yl)phenyl]amine38 x 10^-30 esuFrequency conversion

Biochemical Applications

Enzyme Inhibition
Studies have shown that pyrazole derivatives can act as effective inhibitors for various enzymes involved in metabolic pathways. For example, certain derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study: COX Inhibition
A study evaluated the inhibitory effects of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate on COX enzymes:

  • Results : The compound displayed an IC50 value of 5 µM against COX-2, indicating strong potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole derivatives are widely studied due to their diverse pharmacological and material properties. Below is a comparative analysis of key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Features
[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate C₁₀H₁₃N₃O₃S 255.299 Pyrazole, phenylamine, sulfonate Methanesulfonate salt formation (exact method not detailed)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₇N₅O₂S 273.26 Pyrazole, thiophene, cyano, ketone Synthesized via 1,4-dioxane, malononitrile, and sulfur
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine C₁₄H₁₃N₅ 251.29 Pyrazole, pyridazine, aryl amine Structure resolved via crystallography (no synthesis details)
Key Observations:
  • Functional Group Diversity: While the target compound features a sulfonate group for enhanced solubility, compound 7a incorporates a thiophene-cyano-ketone system, which may influence electronic properties and reactivity .
  • Synthetic Routes: The synthesis of 7a involves multicomponent reactions with sulfur and malononitrile, contrasting with the methanesulfonate salt formation process implied for the target compound .

Commercial and Purity Considerations

The target compound is available globally at 95–98% purity, with significant price variations (e.g., €137.20–€908.30 for 1–25 g from eNovation Chemicals) .

Crystallographic and Analytical Tools

Structural characterization of similar compounds often relies on crystallographic software such as SHELX (for refinement) and WinGX (for data processing) . For example, N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine was analyzed using these tools to resolve its crystal structure .

Biological Activity

[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate features a pyrazole moiety attached to a phenyl group, which is further substituted by a methanesulfonate group. This structure is significant as it influences the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. A notable example includes derivatives that demonstrated minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus and other pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
Pyrazole Derivative 1S. aureus0.78
Pyrazole Derivative 2E. coli3.125
Pyrazole Derivative 3P. mirabilis2.5

The mechanisms behind this antimicrobial activity often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate has been investigated for its anticancer potential. Studies have shown that certain pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of various pyrazole derivatives on human cancer cell lines, revealing that some compounds exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects . The study highlighted the importance of structural modifications in enhancing biological activity.

The biological activity of [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
  • Membrane Disruption : Some derivatives have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Antioxidant Activity : Certain pyrazole derivatives exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells.

Research Findings

Recent studies have focused on synthesizing new pyrazole derivatives and evaluating their biological activities. For instance, a series of novel compounds were tested against various pathogens and cancer cell lines, leading to the identification of several promising candidates for further development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionTargeting metabolic enzymes

Q & A

Q. What are the common synthetic routes for [3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate, and how can reaction intermediates be characterized?

Synthesis typically involves condensation reactions of propenones with hydrazine derivatives, followed by methanesulfonate salt formation. For example, pyrazoline intermediates can be synthesized via cyclocondensation of substituted propenones and hydrazine in ethanol under reflux. Characterization of intermediates includes:

  • NMR spectroscopy for structural elucidation (e.g., confirming pyrazole ring formation).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weights.
  • HPLC purity analysis (≥95% as per ).
    Key challenges include optimizing reaction time and temperature to avoid side products like dimerization .

Q. What spectroscopic and crystallographic methods are recommended for structural validation of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Use SHELX software (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and confirm the methanesulfonate counterion .
  • FT-IR spectroscopy: Identify N-H stretching (3200–3400 cm⁻¹) and sulfonate group vibrations (~1200 cm⁻¹).
  • Elemental analysis: Validate C, H, N, and S content to confirm stoichiometry .

Q. How should researchers handle safety protocols during synthesis?

  • Personal protective equipment (PPE): Wear gloves, lab coats, and goggles to avoid skin/eye contact ().
  • Ventilation: Use fume hoods to mitigate inhalation risks, especially during solvent reflux.
  • Spill management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers address crystallographic data contradictions, such as twinning or anisotropic displacement outliers?

  • Twinning: Use the TWINABS module in SHELX or CrysAlisPro to deconvolute overlapping reflections. For severe cases, re-crystallize the compound in alternative solvents (e.g., DMSO/water mixtures) .
  • Anisotropic displacement: Refine thermal parameters with restraints in SHELXL or apply the Rigid Bond Restraint (RBR) model to resolve overfitting .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in protein-ligand interactions?

  • Molecular docking: Use AutoDock Vina or Glide to model binding to targets like BAZ2A bromodomain ().
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of sulfonate-protein hydrogen bonds.
  • Experimental validation: Co-crystallize with target proteins (e.g., using PHENIX for refinement) and compare binding affinities via ITC or SPR .

Q. How can researchers validate analytical methods for quantifying trace impurities in bulk samples?

  • HPLC-DAD/MS: Develop a gradient method with a C18 column (e.g., 0.1% TFA in water/acetonitrile) to separate methanesulfonate-related impurities (e.g., 3-(trifluoromethylphenyl)propyl methanesulfonate, ).
  • Forced degradation studies: Expose the compound to heat (40°C), acid (0.1M HCl), and UV light to identify degradation products .

Q. What experimental approaches resolve discrepancies between spectroscopic and crystallographic data (e.g., unexpected bond lengths)?

  • Multi-technique validation: Cross-reference SCXRD bond lengths with DFT calculations (e.g., Gaussian09) to identify electronic effects.
  • Neutron diffraction: For precise H-atom positioning, use facilities like ILL Grenoble (requires deuterated samples) .

Q. How can low synthetic yields of [3-(1H-Pyrazol-1-yl)phenyl]amine intermediates be optimized?

  • Catalyst screening: Test Pd/C or CuI for coupling reactions to enhance pyrazole ring formation.
  • Microwave-assisted synthesis: Reduce reaction time from 24h to 2h at 80°C ().
  • Workup optimization: Use SPE cartridges (C18) for rapid purification instead of column chromatography .

Methodological Considerations

Q. What software tools are essential for crystallographic data processing and refinement?

  • Data integration: XDS or HKL-3000 for scaling and merging .
  • Phasing: SHELXD for experimental phasing (SAD/MAD) and PHASER for molecular replacement .
  • Visualization: WinGX/ORTEP for anisotropic displacement ellipsoid plots and packing diagrams .

Q. How should researchers design stability studies for long-term storage of this compound?

  • ICH guidelines: Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.
  • Analytical monitoring: Track sulfonate hydrolysis via ¹H NMR (δ 3.2 ppm for CH₃SO₃⁻) and HPLC .

Troubleshooting

Q. How to address poor solubility in aqueous buffers during biological assays?

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation: Convert to hydrochloride salt via HCl/EtOH treatment ().

Q. What steps mitigate crystallization failures for SCXRD?

  • Solvent screening: Test 20+ solvent combinations (e.g., EtOAc/hexane, acetone/water).
  • Seeding: Introduce microcrystals from prior batches to induce nucleation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate
Reactant of Route 2
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[3-(1H-Pyrazol-1-yl)phenyl]amine methanesulfonate

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